[3-(aminomethyl)phenyl](imino)methyl-lambda6-sulfanone dihydrochloride
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Overview
Description
3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, an imino group, and a lambda6-sulfanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride typically involves multiple steps. One common method starts with the preparation of the aminomethylphenyl precursor, followed by the introduction of the imino group and the lambda6-sulfanone group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is used as a reagent in various synthetic pathways. Its unique structure allows it to participate in complex reactions, making it valuable for the development of new compounds and materials.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its ability to form stable complexes with proteins and enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride is investigated for its therapeutic potential. Its unique chemical properties may allow it to act as an inhibitor or activator of specific biological pathways, offering potential treatments for various diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride
- 4-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride
Uniqueness
Compared to similar compounds, 3-(aminomethyl)phenylmethyl-lambda6-sulfanone dihydrochloride has a unique position of the aminomethyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it particularly valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
2408970-14-7 |
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Molecular Formula |
C8H14Cl2N2OS |
Molecular Weight |
257.18 g/mol |
IUPAC Name |
[3-(methylsulfonimidoyl)phenyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-12(10,11)8-4-2-3-7(5-8)6-9;;/h2-5,10H,6,9H2,1H3;2*1H |
InChI Key |
YIZXYBOFMUJGKW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC(=C1)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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